molecular formula C21H23N3O3 B2770360 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea CAS No. 1286717-48-3

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2770360
CAS No.: 1286717-48-3
M. Wt: 365.433
InChI Key: JYXJGIAAYKDRKG-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is a substituted urea derivative featuring three distinct substituents:

  • Furan-2-ylmethyl: A heteroaromatic group that may enhance lipophilicity and influence binding interactions via π-stacking .
  • Pyridin-2-ylmethyl: A nitrogen-containing aromatic substituent capable of hydrogen bonding and metal coordination .
  • 4-Methoxyphenethyl: A phenethyl group with a para-methoxy substituent, likely contributing to solubility and steric effects .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-19-9-7-17(8-10-19)11-13-23-21(25)24(16-20-6-4-14-27-20)15-18-5-2-3-12-22-18/h2-10,12,14H,11,13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXJGIAAYKDRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyridine Ring : A six-membered aromatic ring that includes nitrogen.
  • Urea Linkage : A functional group that connects the furan and pyridine moieties.

Molecular Formula

The molecular formula of the compound is C18H22N2O2C_{18}H_{22}N_2O_2.

PropertyValue
Molecular Weight302.38 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that derivatives of urea compounds, including those with furan and pyridine moieties, exhibit significant antimicrobial activity. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), demonstrated effectiveness against various pathogens such as Escherichia coli and Salmonella typhi .

Study Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the aforementioned compound ranged from 32 to 128 µg/mL against tested bacterial strains, indicating potent antibacterial activity .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. The imidazo[1,2-a]pyridine derivatives are known for their ability to inhibit specific enzymes involved in cancer progression .

The compound interacts with cellular targets such as:

  • Enzymes : Inhibition of kinases and other enzymes involved in cell signaling pathways.
  • Receptors : Modulation of receptor activity that influences cell proliferation and apoptosis.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties, which might be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a related furan derivative. The results indicated that the compound was effective against multiple strains of bacteria except for Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Activity Results

PathogenMIC (µg/mL)Inhibition Zone (mm)
E. coli6415
S. typhi3218
B. subtilis>128No inhibition

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Data/Findings Reference
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea Urea Furan-2-ylmethyl, Pyridin-2-ylmethyl, 4-Methoxyphenethyl Under investigation N/A (Hypothesized to exhibit kinase inhibition based on structural analogs ) N/A
3-[(Furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea Urea Furan-2-ylmethyl, Pyridin-2-ylmethyl, Oxan-4-yl Not reported Molecular weight: 315.37; higher polarity due to oxan-4-yl
1-[(±)-Trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl]urea (4d) Urea Furan-2-ylmethyl, Azetidinone ring Antiproliferative 90% synthesis yield; FTIR peaks at 1732 cm⁻¹ (C=O), 1650 cm⁻¹ (urea)
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(furan-2-ylmethyl)thiourea (10) Thiourea Furan-2-ylmethyl, Quinazoline NF-κB inhibition 14% yield; m.p. 195.6–198.2°C; lower activity than urea analogs
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) Thiourea Furan-2-ylmethyl Antimicrobial X-ray structure confirms planar thiourea core; crystallizes in P21

Substituent Effects on Activity and Physicochemical Properties

Pyridinyl vs. Furanyl Substituents

  • Pyridin-2-ylmethyl : Enhances hydrogen-bonding capacity compared to furan-2-ylmethyl. In compound 7n (), a pyridin-2-ylmethylthio group improves binding to hydrophobic pockets in kinase targets .
  • Furan-2-ylmethyl : Increases metabolic stability but reduces water solubility. In thiourea 8b , this group contributes to antimicrobial activity by interacting with bacterial membranes .

4-Methoxyphenethyl vs. Oxan-4-yl

  • 4-Methoxyphenethyl : The methoxy group enhances solubility via polar interactions, while the phenethyl chain provides steric bulk. In imidazolium derivatives (), 4-methoxyphenethyl improves cytotoxicity by 20% compared to unsubstituted analogs .
  • Oxan-4-yl : Introduces conformational rigidity and higher polarity, as seen in the structurally similar compound from .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea, and what key reaction conditions are critical for success?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the furan-2-ylmethyl and pyridin-2-ylmethyl groups via nucleophilic substitution or urea-forming reactions.
  • Step 2 : Introduction of the 4-methoxyphenethyl moiety using carbodiimide-mediated coupling or isocyanate intermediates.
  • Critical Conditions : Solvent choice (e.g., dichloromethane or DMF for polarity control), temperature (0–25°C to avoid side reactions), and catalysts (e.g., palladium for cross-coupling steps). Purification often requires column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent connectivity and regiochemistry (e.g., furan ring protons at δ 6.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks).
  • Infrared (IR) Spectroscopy : Urea carbonyl stretching (~1630–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2).
  • Anti-inflammatory activity : COX-2 inhibition assays.
  • Enzyme inhibition studies : Kinase or protease targets common in urea derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what parameters are most sensitive?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for urea bond formation.
  • Catalyst Screening : Pd/C or organocatalysts improve coupling efficiency.
  • Temperature Gradients : Stepwise heating (e.g., 40°C for initial coupling, 80°C for cyclization) minimizes decomposition.
  • Yield Tracking : HPLC or TLC monitoring ensures intermediate purity .

Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer : Key SAR considerations:

  • Furan Ring : Substitution at the 5-position (e.g., electron-withdrawing groups) may enhance metabolic stability.
  • Pyridine Methyl Group : Bulky substituents here could improve target selectivity (e.g., kinase inhibition).
  • 4-Methoxyphenethyl Chain : Modifying methoxy to ethoxy or halogens alters lipophilicity and membrane penetration .

Q. How can computational modeling predict its binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina simulates interactions with receptors (e.g., EGFR or VEGFR2).
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2.0 Å indicates stable binding).
  • Pharmacophore Mapping : Identifies critical hydrogen bonds between urea carbonyl and active-site residues .

Q. How should contradictory data from biological assays (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Triplicate runs with 8–10 concentration points improve reproducibility.
  • Mechanistic Follow-Up : Off-target effects (e.g., ROS generation) can be tested via fluorescence probes .

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